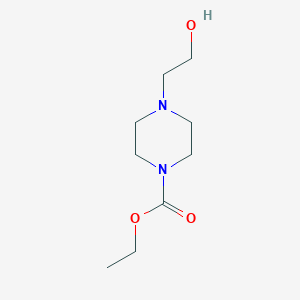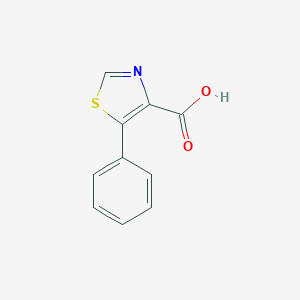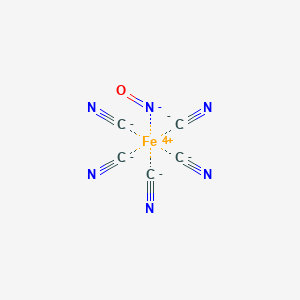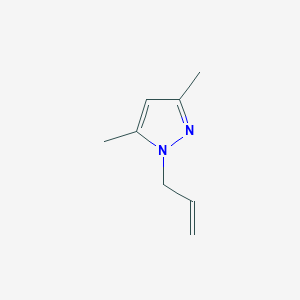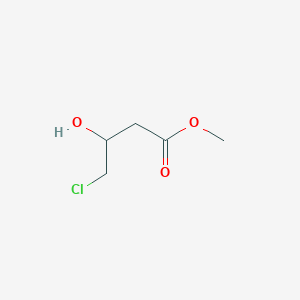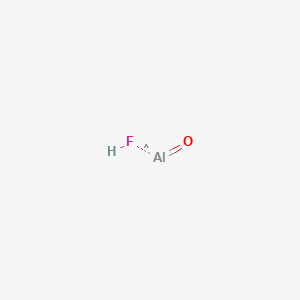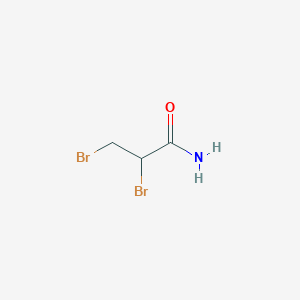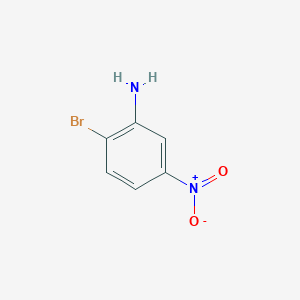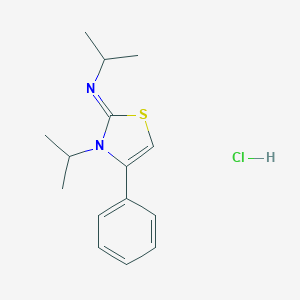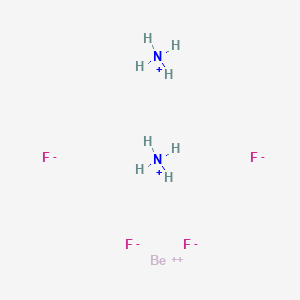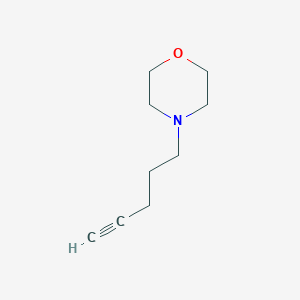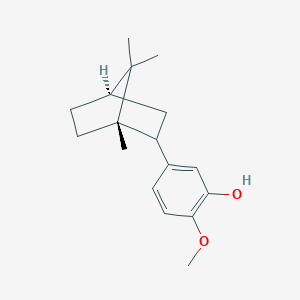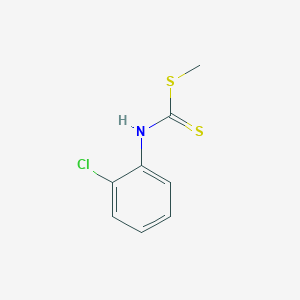
methyl N-(2-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-chlorophenyl)carbamodithioate, also known as vernolate, is a widely used herbicide that belongs to the carbamate family. It was first introduced in the 1960s and has since been used extensively in agriculture to control weeds in various crops, including cotton, corn, soybeans, and peanuts. The compound works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in both insects and mammals.
Mecanismo De Acción
Methyl N-(2-chlorophenyl)carbamodithioate works by irreversibly inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The inhibition of this enzyme leads to the accumulation of acetylcholine, a neurotransmitter that regulates the activity of muscles and organs. The excess acetylcholine disrupts the normal functioning of the nervous system, leading to paralysis and eventually death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl N-(2-chlorophenyl)carbamodithioate are primarily related to its inhibition of acetylcholinesterase. In insects, this leads to paralysis and death, while in mammals, it can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Prolonged exposure to the compound can also lead to chronic neurological effects, including memory loss and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(2-chlorophenyl)carbamodithioate has several advantages as a tool for biochemical research. Its ability to irreversibly inhibit acetylcholinesterase makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, its herbicidal properties make it a useful tool for studying the effects of herbicides on soil microbial communities and plant growth.
However, the compound also has several limitations. Its toxicity to mammals and insects makes it difficult to work with, and proper safety precautions must be taken when handling the compound. Additionally, the irreversible nature of its inhibition of acetylcholinesterase can make it difficult to study the enzyme's recovery after exposure to the compound.
Direcciones Futuras
There are several future directions for research on methyl N-(2-chlorophenyl)carbamodithioate. One area of interest is the development of new herbicides that are less toxic to the environment and have fewer negative effects on soil microbial communities. Another area of interest is the development of new therapies for the treatment of neurological disorders, such as Alzheimer's disease, that involve the modulation of acetylcholinesterase activity. Finally, further research is needed to better understand the long-term effects of exposure to methyl N-(2-chlorophenyl)carbamodithioate on both human health and the environment.
Métodos De Síntesis
The synthesis of methyl N-(2-chlorophenyl)carbamodithioate involves the reaction between 2-chloroaniline and carbon disulfide in the presence of sodium hydroxide, followed by the addition of methyl iodide. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl N-(2-chlorophenyl)carbamodithioate has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated its impact on soil microbial communities, plant growth, and the development of herbicide resistance in weeds. Additionally, the compound has been used as a tool in biochemical research to study the role of acetylcholinesterase in various physiological processes.
Propiedades
Número CAS |
13037-24-6 |
|---|---|
Nombre del producto |
methyl N-(2-chlorophenyl)carbamodithioate |
Fórmula molecular |
C8H8ClNS2 |
Peso molecular |
217.7 g/mol |
Nombre IUPAC |
methyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H8ClNS2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
Clave InChI |
YDCLNPGVXMUWQA-UHFFFAOYSA-N |
SMILES isomérico |
CSC(=NC1=CC=CC=C1Cl)S |
SMILES |
CSC(=S)NC1=CC=CC=C1Cl |
SMILES canónico |
CSC(=S)NC1=CC=CC=C1Cl |
Otros números CAS |
13037-24-6 |
Sinónimos |
o-Chlorophenyldithiocarbamic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



